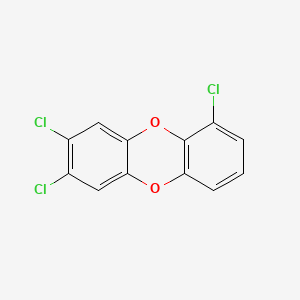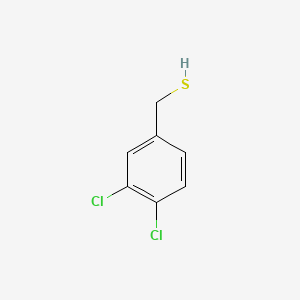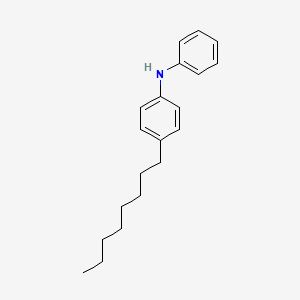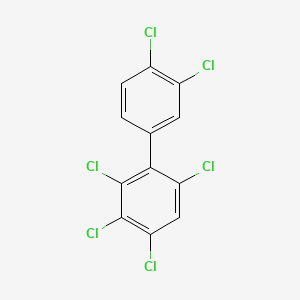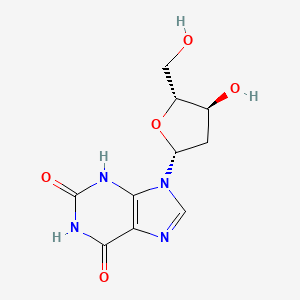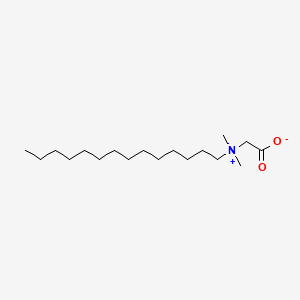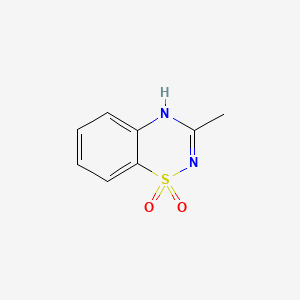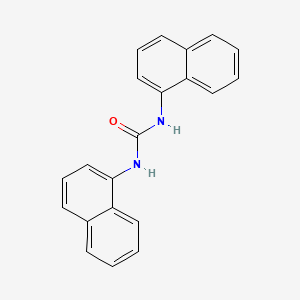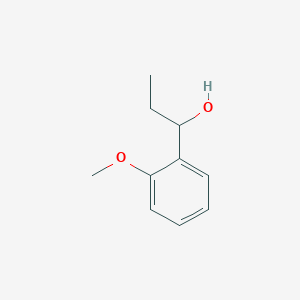
1-(2-甲氧基苯基)-1-丙醇
描述
Molecular Structure Analysis
The molecular structure of a compound similar to “1-(2-Methoxyphenyl)-1-propanol” has been analyzed . The central C–C bond length is 1·555 (7)Å and a trigonal distortion at the sp3 carbon atom gives large C–C–C angles, near 111·5°. The carbon atoms of the methoxy-groups lie 0·24 and 0·16 Å from their corresponding benzenoid rings .科学研究应用
代谢途径
1-(2-甲氧基苯基)-1-丙醇的代谢途径已被探索,揭示了多种代谢物的形成。在一项涉及大鼠尿液的研究中,鉴定了相关化合物的代谢物,表明了类似物质(如 1-(2-甲氧基苯基)-1-丙醇)的潜在途径 (J. Jodynis-Liebert,1993)。
化学反应和性质
对与 1-(2-甲氧基苯基)-1-丙醇密切相关的芳基烷醇自由基阳离子的研究提供了对化学性质和反应的见解。一项研究讨论了水中类似化合物的衰变,突出了 OH 基团和芳环对化学行为的影响 (E. Baciocchi、M. Bietti、L. Manduchi、S. Steenken,1999)。
生物转化研究
已经检查了真菌对相关化合物的生物转化,提供了对 1-(2-甲氧基苯基)-1-丙醇衍生物的潜在合成途径的见解。一项关于使用 Helminthosporium 物种对 β-酮硫醚进行生物转化的研究证明了这一过程 (H. Holland、Nancy J. Ihasz、Brendan J Lounsbery,2002)。
在燃料电池中的应用
已经探索了类似于 1-(2-甲氧基苯基)-1-丙醇的化合物在直接液体燃料电池中的潜在应用。一项关于燃料电池中相关化合物 1-甲氧基-2-丙醇的研究突出了重要的性能见解 (Z. Qi、A. Kaufman,2002)。
物理性质研究
研究与 1-(2-甲氧基苯基)-1-丙醇密切相关的化合物的物理性质(如声速)可以深入了解其物理特性。对 1-甲氧基-2-丙醇在不同温度和压力下的声速的研究提供了相关数据 (Ying Zhang、Taotao Zhan、Junshuai Chen、Yutian Chen、M. He,2019)。
光学分辨研究
对类似化合物(如 1-(3-甲氧基苯基)乙胺)的光学分辨研究可以提供适用于 1-(2-甲氧基苯基)-1-丙醇的方法。此类研究显示了高分辨率效率和晶体结构确定的潜力 (K. Sakai、Y. Hashimoto、K. Kinbara、K. Saigo、H. Murakami、H. Nohira,1993)。
催化剂研究
对用于合成相关化合物的催化剂的研究可以深入了解 1-(2-甲氧基苯基)-1-丙醇的潜在合成方法。一项使用 ZnMgAl 催化剂合成 1-甲氧基-2-丙醇的研究证明了酸碱性质对合成过程的影响 (W. Cheng、Wen Wang、Yuechang Zhao、Ling Liu、Jianguo Yang、Jianguo Yang、M. He,2008)。
化学合成和反应机理
了解类似化合物的合成和反应机理可以提供有价值的见解。例如,研究苯甲醚与环氧化物进行 Friedel-Crafts 反应,生成 2-(甲氧基苯基)-1-丙醇等化合物,可以为 1-(2-甲氧基苯基)-1-丙醇的合成路线提供信息 (InoueMasashi、SugitaToshio、IchikawaKatsuhiko,1978)。
木质素和相关化合物合成
对木质素和相关化合物(包括 3-(4-羟基-3-甲氧基苯基)-1-丙醇等衍生物的合成)的研究可以为 1-(2-甲氧基苯基)-1-丙醇的合成和应用提供信息 (J. M. Pepper、G. Sundaram、G. Dyson,1971)。
动力学和反应研究
对类似化合物(如芳基烷醇自由基阳离子)反应的动力学研究可以深入了解 1-(2-甲氧基苯基)-1-丙醇的反应性和稳定性。对这些阳离子的侧链断裂的研究提供了有价值的数据 (E. Baciocchi、M. Bietti、L. Putignani、S. Steenken,1996)。
水解和介质效应
对酯的水解和水溶液中助溶剂的影响的研究可以深入了解 1-(2-甲氧基苯基)-1-丙醇在不同溶剂中的行为 (N. Buurma、L. Pastorello、M. J. Blandamer、J. Engberts,2001)。
未来方向
属性
IUPAC Name |
1-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYLWUFNOMSQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996041 | |
| Record name | 1-(2-Methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-1-propanol | |
CAS RN |
7452-01-9 | |
| Record name | α-Ethyl-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7452-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ethyl-o-methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007452019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-ethyl-o-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)
![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)
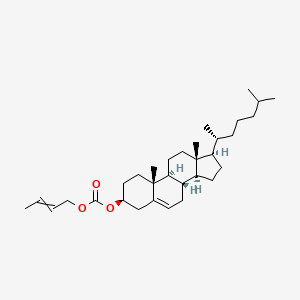
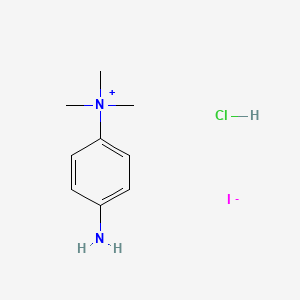
![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)
